molecular formula C19H17F3N2O2 B2629787 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid CAS No. 2253639-75-5

4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid

Cat. No.: B2629787
CAS No.: 2253639-75-5
M. Wt: 362.352
InChI Key: MSYOHOBTUIYMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid is a complex organic compound that combines a benzonitrile moiety with an amino-substituted cyclopropyl group and is stabilized as a trifluoroacetic acid salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized via a cyclopropanation reaction, where a phenyl-substituted alkene reacts with a carbene precursor.

    Benzonitrile Formation: The benzonitrile moiety is introduced through a nucleophilic aromatic substitution reaction, where a suitable nitrile precursor reacts with the amino-substituted cyclopropyl intermediate.

    Salt Formation: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into molecular structures, affecting binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile: Similar in structure but without the trifluoroacetic acid salt.

    2-Phenylcyclopropylamine: Lacks the benzonitrile moiety.

    Benzonitrile derivatives: Various compounds with different substituents on the benzonitrile ring.

Uniqueness

The combination of the cyclopropyl group, amino group, and benzonitrile moiety in 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid provides unique chemical properties, such as enhanced stability and reactivity, making it valuable for specific research applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

4-[amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.C2HF3O2/c18-11-12-6-8-14(9-7-12)17(19)16-10-15(16)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-9,15-17H,10,19H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYOHOBTUIYMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=C(C=C2)C#N)N)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.